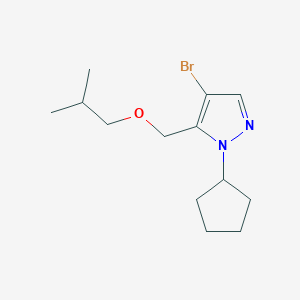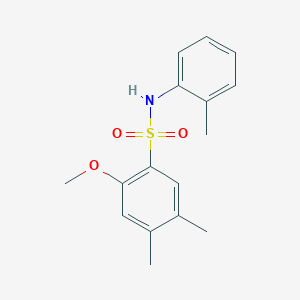
2-(4-Benzyloxyphenyl)-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyloxyphenyl)-4-methoxypyridine, also known as BOMP, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. BOMP is a heterocyclic compound that contains a pyridine ring and a benzyl ether group. In
Mecanismo De Acción
The mechanism of action of 2-(4-Benzyloxyphenyl)-4-methoxypyridine involves its interaction with the active site of enzymes, such as PKC and tyrosine kinase. This compound binds to the enzyme through hydrogen bonding and hydrophobic interactions, which results in the inhibition of the enzyme activity. The exact binding mode of this compound to the enzyme is still under investigation, and further studies are needed to elucidate the mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various biological systems. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, which may have implications in the treatment of inflammatory diseases such as rheumatoid arthritis. However, this compound may also have cytotoxic effects on normal cells, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Benzyloxyphenyl)-4-methoxypyridine has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. This compound also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, one limitation is that this compound may have limited solubility in certain solvents, which may affect its bioavailability and activity. Additionally, this compound may have low selectivity towards its target enzymes, which may result in off-target effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-Benzyloxyphenyl)-4-methoxypyridine. One direction is to investigate the structure-activity relationship of this compound and its analogs, which may lead to the development of more potent and selective inhibitors of PKC and tyrosine kinase. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its therapeutic potential and safety profile. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the research on this compound has the potential to contribute to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-Benzyloxyphenyl)-4-methoxypyridine involves the reaction of 4-benzyloxyphenylacetonitrile with 4-methoxypyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction, which results in the formation of this compound as a yellow solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Aplicaciones Científicas De Investigación
2-(4-Benzyloxyphenyl)-4-methoxypyridine has been investigated for its potential applications in drug development. In particular, this compound has been shown to have inhibitory effects on certain enzymes, such as protein kinase C (PKC) and tyrosine kinase. PKC is involved in various cellular processes, including cell proliferation and differentiation, while tyrosine kinase is involved in signal transduction pathways. Therefore, the inhibition of these enzymes by this compound may have therapeutic implications in diseases such as cancer and diabetes.
Propiedades
IUPAC Name |
4-methoxy-2-(4-phenylmethoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-18-11-12-20-19(13-18)16-7-9-17(10-8-16)22-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDNWRQZAMQFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

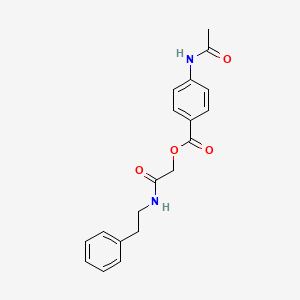
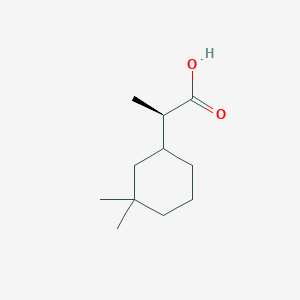
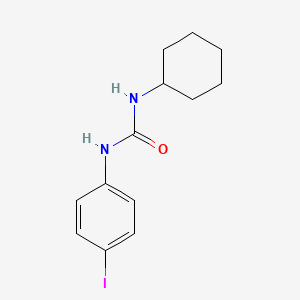

![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)

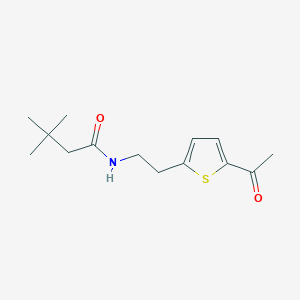

![3-(2-fluorobenzyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948855.png)

